molecular formula C16H24ClN3O4S B12481522 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide

Cat. No.: B12481522
M. Wt: 389.9 g/mol
InChI Key: RJIGTMDMCPTLCX-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide is a synthetic compound known for its diverse applications in scientific research. This compound features a sulfonyl group attached to a chlorophenyl ring, an ethyl group, and a morpholine ring, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multiple steps. The process begins with the preparation of the chlorophenyl sulfonyl chloride, which is then reacted with ethylamine to form the intermediate compound. This intermediate is further reacted with N-(2-morpholin-4-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, inhibiting their function. The morpholine ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring, in particular, enhances its bioavailability and effectiveness in various applications.

Properties

Molecular Formula

C16H24ClN3O4S

Molecular Weight

389.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C16H24ClN3O4S/c1-2-20(25(22,23)15-5-3-14(17)4-6-15)13-16(21)18-7-8-19-9-11-24-12-10-19/h3-6H,2,7-13H2,1H3,(H,18,21)

InChI Key

RJIGTMDMCPTLCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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